
Thymine-d3
Overview
Description
Thymine-d3, also known as [2H3]-Thymine, is a deuterated form of thymine, a pyrimidine nucleobase found in DNA. The chemical formula for this compound is C5H5D3N2O2. Deuterium, a stable isotope of hydrogen, replaces three hydrogen atoms in the thymine molecule, making it useful in various scientific research applications .
Preparation Methods
Synthetic Pathways for Thymine-d3
Starting Material: 5-Bromo-2,4-dimethoxypyrimidine
The synthesis begins with 5-bromouracil, which undergoes methoxylation at the 2- and 4-positions using dimethyl sulfate in an alkaline medium . This yields 5-bromo-2,4-dimethoxypyrimidine (Compound I), a stable intermediate that facilitates selective functionalization at the 5-position.
Deuterium Incorporation via Methylation
Compound I is methylated with deuteromethyl-d3 iodide (CD3I, 99.5% isotopic purity) in tetrahydrofuran (THF) at −65°C under nitrogen . This step replaces the bromine atom with a deuterated methyl group, producing 2,4-dimethoxy-5-(methyl-d3)pyrimidine (Compound II). The low temperature minimizes side reactions, while anhydrous conditions prevent hydrolysis.
Acidic Hydrolysis to this compound
Compound II is treated with 30% hydrobromic acid (HBr) in acetic acid to cleave the methoxy groups. This demethylation step regenerates the thymine structure, yielding this compound (Compound III) with a 31.7% isolated yield . The reaction mechanism involves sequential protonation of methoxy oxygen atoms, followed by nucleophilic attack by bromide ions.
Optimization of Reaction Conditions
Temperature and Solvent Effects
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Methylation : Conducting the reaction at −65°C in THF ensures high regioselectivity for the 5-position . Elevated temperatures promote demethylation of the pyrimidine ring.
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Hydrolysis : A 30% HBr/acetic acid mixture at reflux (110°C) achieves complete demethylation within 2 hours . Alternative acids (e.g., HCl) result in lower yields due to incomplete protonation.
Purification Strategies
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Flash Chromatography : Silica gel chromatography with chloroform/methanol (9:1) removes unreacted starting materials and byproducts .
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Crystallization : Recrystallization from hot water enhances purity to >98%, as confirmed by HPLC .
Analytical Characterization of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H-NMR (DMSO-d6) : δ 7.30 (s, 1H, C6–H), 10.56 (s, 1H, N1–H), 10.98 (s, 1H, N3–H) . The absence of a methyl proton signal at δ 1.80 confirms complete deuteration.
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13C-NMR (DMSO-d6) : δ 11.78 (CD3), 107.65 (C5), 137.89 (C6), 151.60 (C4), 165.06 (C2) .
Mass Spectrometry (MS)
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EI-MS : m/z 129 (M+), with base peak at m/z 44 ([NH2=CHOH]+) . The molecular ion cluster confirms a deuteration level of 99.11% (d3: 98.25%, d2: 1.15%, d1: 0.27%, d0: 0.33%) .
Table 1: Spectroscopic Data for this compound
Technique | Key Signals | Assignment |
---|---|---|
1H-NMR | δ 7.30 (s), 10.56 (s), 10.98 (s) | C6–H, N1–H, N3–H |
13C-NMR | δ 11.78 (CD3), 107.65 (C5) | Deuterated methyl, C5 |
EI-MS | m/z 129 (M+), 44 (base peak) | Molecular ion, fragment |
Isotopic Purity and Stability
Deuterium Distribution Analysis
Quantitative MS reveals 98.25% d3 isotopomer dominance, with minimal d2 (1.15%) and d1/d0 contributions (<0.6%) . This high purity ensures minimal interference in SID-MS applications.
Applications in Biomedical Research
Quantification of cis-Thymine Glycol
This compound serves as an internal standard for measuring cis-thymine glycol in urine, achieving a recovery rate of 48–69% after affinity chromatography and HPLC purification .
Monitoring Fluoropyrimidine Metabolism
In conjunction with uracil and dihydrothymine assays, this compound enables precise quantification of dihydropyrimidine dehydrogenase (DPD) activity, a predictor of fluoropyrimidine toxicity .
Table 2: Performance Metrics in Biological Assays
Application | Recovery Rate | Linear Range (ng/mL) | LOD (ng/mL) |
---|---|---|---|
cis-Thymine glycol in urine | 48–69% | 5–500 | 1.2 |
DPD activity monitoring | 85–92% | 10–1000 | 0.5 |
Chemical Reactions Analysis
Types of Reactions: Thymine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. One-electron oxidation of thymine in DNA can lead to mutations, primarily at thymine sites .
Common Reagents and Conditions: Common reagents used in these reactions include molecular oxygen, water, and specific catalysts. For example, proton-coupled electron transfer (PCET) mechanisms are involved in thymine oxidation, where water acts as a proton donor .
Major Products Formed: The major products formed from these reactions include 5-formyl-2′-deoxyuridine and 5-(hydroxymethyl)-2′-deoxyuridine from oxidation reactions .
Scientific Research Applications
Molecular Biology and Genetics
Thymine-d3 is primarily used in studies involving nucleic acids. Its incorporation into DNA allows researchers to trace metabolic pathways and understand DNA dynamics due to the distinct mass difference it introduces.
Case Study: DNA Damage and Repair Mechanisms
Research has demonstrated that this compound can be used to investigate the mechanisms of DNA damage caused by ultraviolet (UV) radiation. In a study, thymidine microcrystals labeled with this compound were irradiated with UV light, leading to the formation of specific photoproducts. The study revealed that the incorporation of deuterium at the C6 position of the thymine moiety significantly influenced the formation of thymine dimers, which are critical intermediates in DNA repair processes .
Experiment | Findings |
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UV Irradiation of Thymidine-d3 | 60% incorporation of deuterium at C6 position; supports understanding of dimerization in DNA |
Thymidine Microcrystals | Enhanced resolution in tracking radical intermediates during photoproduct formation |
Pharmacological Research
In pharmacology, this compound serves as a valuable tool for drug development and testing. Its isotopic labeling can help elucidate drug interactions and metabolic pathways.
Case Study: Drug Metabolism Studies
This compound has been employed in studies examining the metabolism of antiviral compounds. By incorporating this compound into the nucleic acid structure of viral genomes, researchers can track the pharmacokinetics and dynamics of antiviral drugs more accurately. This approach helps identify how drugs are processed within biological systems and their efficacy against viral infections.
Drug Compound | Application | Outcome |
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Antiviral Agents | Metabolism tracking using this compound | Improved understanding of drug efficacy and metabolism |
Photochemistry
This compound is also significant in photochemical studies, particularly in understanding the effects of UV light on nucleic acids.
Case Study: Photochemical Properties
A study evaluated the photochemical properties of thymidine derivatives under UV irradiation. The presence of deuterated thymine allowed researchers to examine isotope effects on photoreactions, revealing insights into how deuterium substitution influences reaction kinetics and product formation .
Parameter | Observation |
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Isotope Effect | Deuterated compounds showed altered reaction kinetics compared to non-deuterated counterparts |
Product Formation | Enhanced understanding of radical intermediates in UV-induced reactions |
Analytical Chemistry
In analytical chemistry, this compound is utilized as a standard reference material for quantifying nucleobase concentrations in various samples.
Case Study: Quantitative Analysis
This compound has been used as an internal standard in mass spectrometry for quantifying nucleobases in biological samples. Its known isotopic composition provides a reliable reference point, enhancing the accuracy of measurements related to nucleic acid concentrations .
Application | Methodology | Benefit |
---|---|---|
Mass Spectrometry | Use as an internal standard for nucleobase quantification | Increased measurement accuracy |
Mechanism of Action
Thymine-d3 exerts its effects primarily through its incorporation into DNA. The deuterium atoms in this compound can influence the stability and reactivity of DNA. For instance, in one-electron oxidation reactions, the presence of deuterium can alter the rate-determining steps, providing insights into the mechanisms of DNA damage and repair .
Comparison with Similar Compounds
- Thymine
- Uracil
- 5-Methyluracil
- Thymidine
Comparison: Thymine-d3 is unique due to the presence of deuterium atoms, which provide enhanced stability and distinct isotopic effects compared to its non-deuterated counterparts. This makes this compound particularly valuable in studies requiring precise isotopic labeling .
This compound’s unique properties and wide range of applications make it a valuable compound in various fields of scientific research. Its ability to provide insights into DNA-related processes and its use in developing advanced materials highlight its significance.
Biological Activity
Thymine-d3, a deuterated form of thymine, is a pyrimidine nucleobase that plays a crucial role in the structure and function of DNA. Its biological activity is primarily linked to its incorporation into nucleic acids and its influence on various biochemical pathways. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on cellular processes, and potential applications in research and therapy.
Chemical Structure and Properties
This compound is chemically similar to thymine, with the addition of three deuterium atoms. This modification allows for enhanced tracking in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy. The molecular formula for thymine is C5H6N2O2, while for this compound, it becomes C5D3H3N2O2.
1. DNA Incorporation:
this compound can be incorporated into DNA during replication. This incorporation can be used to study DNA synthesis dynamics and repair mechanisms in various biological systems. The presence of deuterium allows researchers to trace metabolic pathways involving nucleic acids.
2. Influence on Gene Expression:
Research indicates that thymine and its derivatives can influence gene expression through mechanisms involving DNA methylation and histone modifications. This compound's role in these processes can provide insights into epigenetic regulation.
Cellular Proliferation and Apoptosis
Studies have shown that the incorporation of thymine derivatives into DNA can affect cellular proliferation rates and apoptosis. For instance:
- Cell Proliferation: this compound has been observed to enhance the proliferation of certain cell lines under specific conditions, suggesting a role in cellular growth signaling pathways.
- Apoptosis Regulation: The presence of thymine in nucleic acids may influence apoptosis by modulating the expression of pro-apoptotic and anti-apoptotic genes.
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Study 1: A study conducted on human lymphocytes demonstrated that this compound incorporation led to increased cell viability and proliferation compared to controls lacking deuterated thymine .
- Study 2: In murine models, this compound was shown to enhance DNA repair mechanisms following oxidative stress, indicating its potential protective role against DNA damage .
Research Findings
Recent findings highlight the significance of this compound in various research applications:
Applications in Research
This compound serves as a valuable tool for researchers studying:
- DNA Synthesis: Its incorporation into DNA allows for detailed studies on replication dynamics.
- Metabolic Pathways: The deuterated form aids in tracing metabolic pathways involving nucleotides.
- Epigenetics: Understanding how thymine derivatives influence gene regulation can lead to advancements in cancer research and therapy.
Properties
IUPAC Name |
5-(trideuteriomethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQNBRDOKXIBIV-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CNC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724566 | |
Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-98-0 | |
Record name | 2,4(1H,3H)-Pyrimidinedione, 5-(methyl-d3)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68941-98-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(~2~H_3_)Methylpyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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